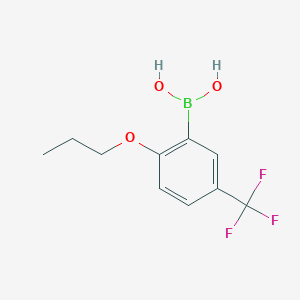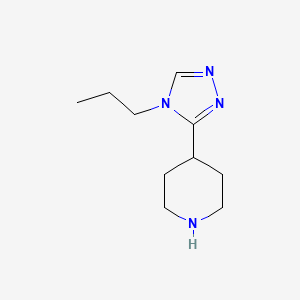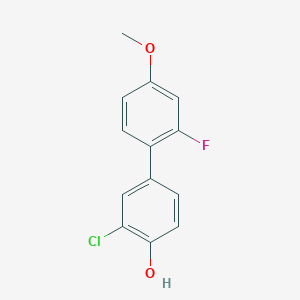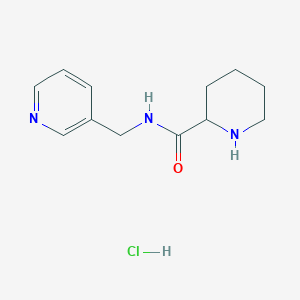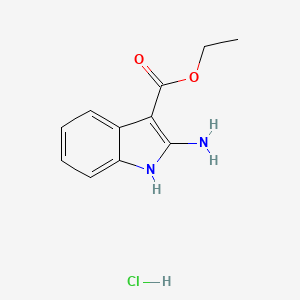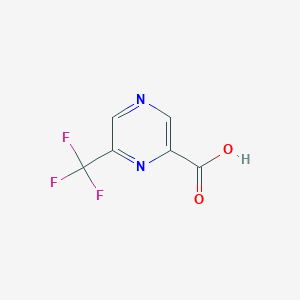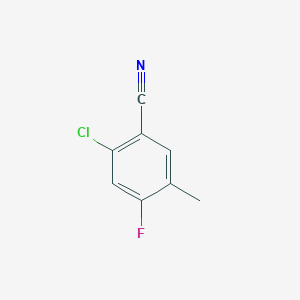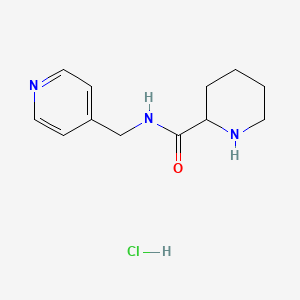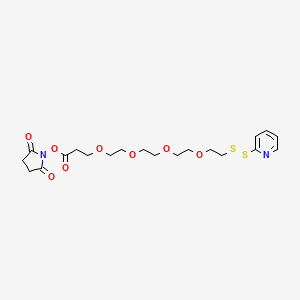
Peg4-spdp
描述
PEG4-SPDP is a multifunctional crosslinker used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks . It contains a 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond .
Synthesis Analysis
The synthesis of PEG4-SPDP involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The 4-unit polyethylene glycol spacer arm confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers .
Molecular Structure Analysis
PEG4-SPDP has a 4-unit polyethylene glycol spacer arm, which confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . Pyridyldithiol reagents produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .
Chemical Reactions Analysis
The chemical reactions involving PEG4-SPDP are not limited to those involving proteins. Any of a variety of molecules with primary amines and sulfhydryl groups can be modified or crosslinked using an SPDP reagent . The reaction results in pyridine-2-thione displacement, the concentration of which can be determined by measuring the absorbance at 343nm .
Physical And Chemical Properties Analysis
The physical and chemical properties of PEG4-SPDP include its ability to confer greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . It also has the ability to produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .
科学研究应用
1. 增强基因表达
- Block Catiomer Polyplexes: 在开发block catiomer polyplexes时使用Peg4-SPDP已被证明可以增强基因表达。通过控制阳离子电荷和二硫键交联密度形成的这些polyplexes在细胞外环境中表现出高稳定性,并且在细胞内区域高效释放质粒DNA (Miyata et al., 2004)。
2. 针对肿瘤细胞miRNA靶向的纳米药物设计
- miRNA抑制: Peg4-SPDP被用于设计旨在抑制肿瘤细胞中致癌微RNA的纳米药物。这涉及使用Peg4-SPDP将反义寡核苷酸与纳米颗粒偶联,显著增强它们进入细胞质区域和与靶向miRNA结合的能力 (Yoo et al., 2014)。
3. 聚乙二醇(PEG)背填用于生物分子识别
- 基于PEG的双功能平台: Peg4-SPDP有助于开发用于增强生物分子识别的基于PEG的平台。这种应用涉及使用Peg4-SPDP将表面背填与PEG链,从而抑制非特异性蛋白吸附并提高生物分子的识别能力 (Du et al., 2018)。
4. 用于药物和基因传递的PEG化
- 提高效率: Peg4-SPDP在纳米颗粒的PEG化中发挥作用,这是一种用于提高药物和基因传递效率的技术。这个过程涉及用PEG包覆纳米颗粒,使其免受各种生物屏障的影响,从而增强传递效果 (Suk et al., 2016)。
5. 用于癌细胞成像的抗体偶联
- 量子点偶联: Peg4-SPDP用于合成抗体偶联的量子点,用于靶向癌细胞成像。这种应用涉及使用Peg4-SPDP将抗体偶联到量子点,促进对癌细胞的特异性靶向和成像 (Lee et al., 2010)。
6. 反义和抗基因药物传递
- 用于PNA的高效支架: 在肽核酸(PNA)的传递中,Peg4-SPDP用于修饰聚乙烯亚胺(PEI),创建一个高效的PNA传递载体。与其他方法相比,这种修饰显著增强了反义活性 (Berthold et al., 2010)。
未来方向
In terms of future directions, PEG4-SPDP could be used in a variety of applications involving protein conjugation. For example, it has been used in a novel crosslinker for the identification of cell surface receptors of soluble protein ligands on live cells . This suggests that PEG4-SPDP could be used in a wide range of research and development applications in the future.
Relevant Papers
A paper titled “Highly Stable Polymer Coating on Silver Nanoparticles for Efficient Plasmonic Enhancement of Fluorescence” mentions the use of PEG4-SPDP . Another paper titled “Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands” describes a novel crosslinker and its application as a biotin-transfer reagent to identify cell surface receptors of soluble protein ligands on live cells .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8S2/c23-18-4-5-19(24)22(18)30-20(25)6-8-26-9-10-27-11-12-28-13-14-29-15-16-31-32-17-3-1-2-7-21-17/h1-3,7H,4-6,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJOPLHLVNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peg4-spdp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of Peg4-spdp in creating these aptamer capture beads?
A1: Peg4-spdp (3,3'-Dithiobis[sulfosuccinimidyl propionate]-PEG4) acts as a bifunctional crosslinker, crucial for attaching amino-modified aptamers onto the surface of bovine serum albumin (BSA) hydrogel beads []. It facilitates this by reacting with both thiol groups on the aptamers and amine groups present on the BSA beads. This covalent linkage ensures the aptamers are securely immobilized on the bead surface, enabling specific capture of Pseudomonas aeruginosa.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



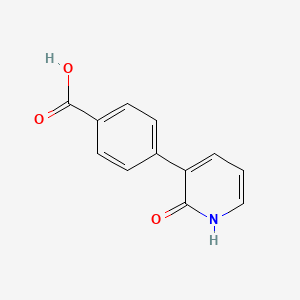
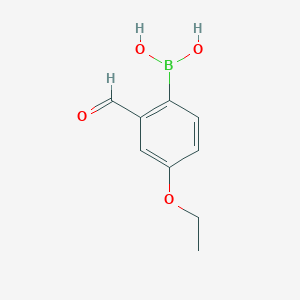
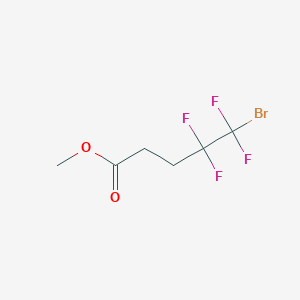
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)
